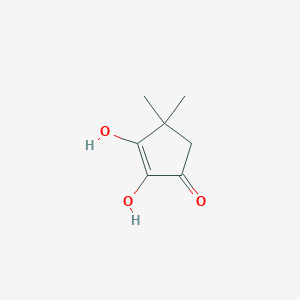
5-Methylhexyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylhexyl acetate is an organic compound belonging to the class of carboxylic acid esters. It is characterized by the presence of an ester functional group, where the carbonyl carbon is bonded to an alkyl group through an oxygen atom. This compound is known for its pleasant odor and is often used as a flavoring agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methylhexyl acetate can be synthesized through the esterification of 5-methylhexanol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 5-methylhexanol and acetic acid into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated to promote esterification. The resulting product is purified through distillation to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Methylhexyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 5-methylhexanol and acetic acid.
Oxidation: The ester can be oxidized under specific conditions to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction of the ester can yield the corresponding alcohols
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Hydrolysis: 5-Methylhexanol and acetic acid.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols
Aplicaciones Científicas De Investigación
5-Methylhexyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized as a flavoring agent in the food industry and as a fragrance in the cosmetic industry .
Mecanismo De Acción
The mechanism of action of 5-Methylhexyl acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 5-methylhexanol and acetic acid, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different alkyl group.
Methyl butyrate: An ester with a different carboxylic acid component.
Isoamyl acetate: An ester with a different alkyl group and used for similar applications .
Uniqueness
5-Methylhexyl acetate is unique due to its specific alkyl group, which imparts distinct physical and chemical properties. Its pleasant odor and flavoring properties make it particularly valuable in the food and cosmetic industries .
Propiedades
Número CAS |
72246-17-4 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
5-methylhexyl acetate |
InChI |
InChI=1S/C9H18O2/c1-8(2)6-4-5-7-11-9(3)10/h8H,4-7H2,1-3H3 |
Clave InChI |
OOYBITFWBADNKC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCOC(=O)C |
Densidad |
0.869 - 0.878 |
Descripción física |
Isoheptyl acetate appears as a clear colorless liquid with a sweet mint-like odor. Less dense than water. Vapors heavier than air. Eye contact may cause irritation. Frequent or prolonged skin contact may cause irritation and dermatitis. Vapors irritate the eyes and respiratory tract and may cause headaches and dizziness. Vapors are anesthetic and may have other central nervous system effects. Vapors may also cause liver and kidney disorder. Ingestion of the liquid into the respiratory system may cause bronchopneumonia or pulmonary edema. Clear to pale yellow liquid; Liquid; sweet fruity aroma |
Solubilidad |
Practically insoluble or insoluble Insoluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


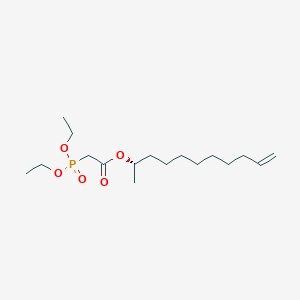
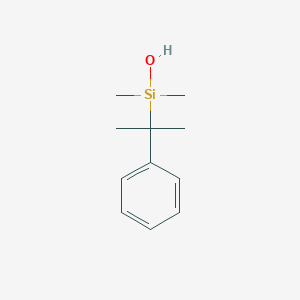
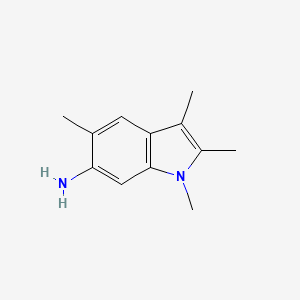

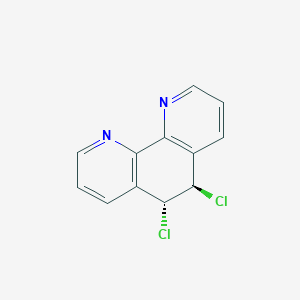
![8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione](/img/structure/B12565088.png)

![1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-](/img/structure/B12565097.png)


![1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene](/img/structure/B12565112.png)
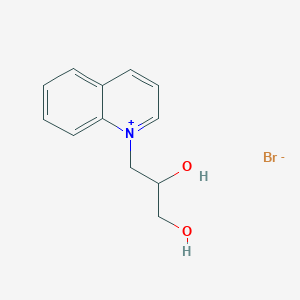
![5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile](/img/structure/B12565117.png)
